molecular formula C4H7KO5 B1358490 Potassium D-erythronate CAS No. 88759-55-1

Potassium D-erythronate

Cat. No.: B1358490
CAS No.: 88759-55-1
M. Wt: 174.19 g/mol
InChI Key: NIBJBHRBFKKLFG-SWLXLVAMSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Erythronic acid (potassium) can be synthesized by the oxidation of N-acetylglucosamine. The process involves the use of oxidizing agents under controlled conditions to ensure the selective oxidation of the sugar component .

Industrial Production Methods: In an industrial setting, erythronic acid (potassium) is produced by reacting erythronic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the potassium salt .

Types of Reactions:

    Oxidation: Erythronic acid can undergo further oxidation to produce various derivatives.

    Reduction: It can be reduced to form erythritol, a sugar alcohol.

    Substitution: Erythronic acid can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride.

    Substitution Reagents: Such as acyl chlorides for esterification reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of erythronic acid.

    Reduction Products: Erythritol.

    Substitution Products: Esters and other substituted derivatives.

Scientific Research Applications

Erythronic acid (potassium) has several applications in scientific research:

Mechanism of Action

The mechanism of action of erythronic acid (potassium) involves its participation in metabolic pathways where it acts as an intermediate. It is involved in the oxidation-reduction reactions that are crucial for cellular metabolism. The molecular targets include enzymes that catalyze these reactions, and the pathways involved are primarily related to carbohydrate metabolism .

Comparison with Similar Compounds

    D-Erythronic Acid: The free acid form of erythronic acid (potassium).

    L-Erythronic Acid: The enantiomer of D-erythronic acid.

    Erythritol: The reduced form of erythronic acid.

Comparison: Erythronic acid (potassium) is unique due to its potassium salt form, which enhances its solubility and stability compared to the free acid. It also has distinct physiological roles and applications compared to its similar compounds .

Properties

IUPAC Name

potassium;(2R,3R)-2,3,4-trihydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5.K/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/q;+1/p-1/t2-,3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBJBHRBFKKLFG-SWLXLVAMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)[O-])O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344767
Record name Potassium (2R,3R)-2,3,4-trihydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88759-55-1
Record name Potassium (2R,3R)-2,3,4-trihydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium D-erythronate
Reactant of Route 2
Potassium D-erythronate
Reactant of Route 3
Potassium D-erythronate
Reactant of Route 4
Potassium D-erythronate
Reactant of Route 5
Potassium D-erythronate
Reactant of Route 6
Potassium D-erythronate

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